molecular formula C11H12N2O3S B8459980 2-(2,4-Dimethoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one CAS No. 87428-23-7

2-(2,4-Dimethoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one

Cat. No. B8459980
M. Wt: 252.29 g/mol
InChI Key: UXBAQFJFBPITOM-UHFFFAOYSA-N
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Patent
US04584298

Procedure details

Ethyl bromoacetate (5.0 g.) was added to a stirred suspension of 2,4-dimethoxythiobenzohydrazide (6.5 g.) in aqueous 3N-sodium hydroxide solution (25 ml.) and the mixture was stirred at 25° C. for 18 hours and then filtered. The solid product was purified by flash chromatography on a silica gel column (Merck 9385) using a 30:1 v/v mixture of chloroform and methanol as eluant. The aqueous filtrate was acidified with aqueous 2N hydrochloric acid and the mixture was filtered. The solid products, both from the chromatographic purification and from the acidification, were combined and crystallised from aqueous methanol. There was thus obtained (2-(2,4-dimethoxyphenyl)-4H,6H-1,3,4-thiadiazin-5-one, m.p. 162°-164° C.
Quantity
5 g
Type
reactant
Reaction Step One
Name
2,4-dimethoxythiobenzohydrazide
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](OCC)=[O:4].[CH3:8][O:9][C:10]1[CH:19]=[C:18]([O:20][CH3:21])[CH:17]=[CH:16][C:11]=1[C:12]([NH:14][NH2:15])=[S:13].[OH-].[Na+]>>[CH3:8][O:9][C:10]1[CH:19]=[C:18]([O:20][CH3:21])[CH:17]=[CH:16][C:11]=1[C:12]1[S:13][CH2:2][C:3](=[O:4])[NH:15][N:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
2,4-dimethoxythiobenzohydrazide
Quantity
6.5 g
Type
reactant
Smiles
COC1=C(C(=S)NN)C=CC(=C1)OC
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 25° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid product was purified by flash chromatography on a silica gel column (Merck 9385)
ADDITION
Type
ADDITION
Details
a 30:1 v/v mixture of chloroform and methanol as eluant
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
The solid products, both from the chromatographic purification
CUSTOM
Type
CUSTOM
Details
crystallised from aqueous methanol

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC1=C(C=CC(=C1)OC)C=1SCC(NN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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